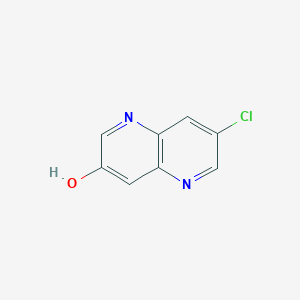

7-Chloro-1,5-naphthyridin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

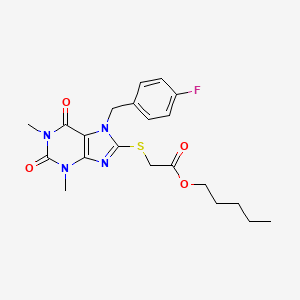

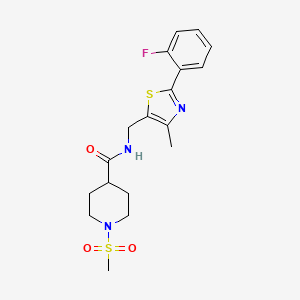

7-Chloro-1,5-naphthyridin-3-ol is a chemical compound with the molecular formula C8H5ClN2O . It has an average mass of 180.591 Da and a monoisotopic mass of 180.009033 Da .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including 7-Chloro-1,5-naphthyridin-3-ol, has been a topic of interest in the field of medicinal chemistry due to their significant biological activities . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis

The molecular structure of 7-Chloro-1,5-naphthyridin-3-ol consists of a naphthyridine ring system with a chlorine atom at the 7th position and a hydroxyl group at the 3rd position .Chemical Reactions Analysis

1,5-Naphthyridine derivatives, including 7-Chloro-1,5-naphthyridin-3-ol, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-1,5-naphthyridin-3-ol include a molecular weight of 180.59 . More detailed properties such as melting point, boiling point, and density were not found in the retrieved papers.Scientific Research Applications

Synthesis Strategies

The synthesis of 1,5-naphthyridines involves various methods. Researchers have explored both traditional and innovative approaches to access these heterocycles. Notably, the reactivity of 1,5-naphthyridines with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes has been investigated .

Reactivity and Functionalization

The reactivity of 1,5-naphthyridines allows for functionalization at different positions. For instance:

Biological Activity

1,5-Naphthyridines exhibit a wide range of biological properties:

- Anticancer Activity : Some derivatives, such as 7H-indeno[2,1-c][1,5]naphthyridines, have shown inhibitory effects against topoisomerase I (TopI), comparable to the natural inhibitor camptothecin .

- Anti-HIV Activity : N-arylated/chromone/acid-appended 1,6-naphthyridines demonstrate anti-HIV potential .

- Sex Hormone Regulation : (Phenoxy-aryl)urea-appended 1,6-naphthyridines act as sex hormone regulatory agents .

Other Applications

Beyond the mentioned fields, 1,5-naphthyridines have been investigated for their potential in other areas, including photophysics, fluorescence, and supramolecular chemistry.

Future Directions

The future directions for the study of 7-Chloro-1,5-naphthyridin-3-ol and similar compounds could involve further exploration of their synthesis, reactivity, and potential biological activities . Their role in medicinal chemistry, given their significant biological activities, makes them a promising area for future research .

properties

IUPAC Name |

7-chloro-1,5-naphthyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-5-1-7-8(10-3-5)2-6(12)4-11-7/h1-4,12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHHXWBTMJUGJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1N=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1,5-naphthyridin-3-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde hydrochloride](/img/structure/B2677408.png)

![(Z)-ethyl 2-((4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2677415.png)

![N-(1-cyanocyclohexyl)-2-{cyclopropyl[(3,4-dichlorophenyl)methyl]amino}acetamide](/img/structure/B2677416.png)

![6-methyl-3-[(Z)-(2-phenylhydrazino)methylidene]-2H-pyran-2,4-dione](/img/structure/B2677428.png)

![N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide](/img/structure/B2677431.png)